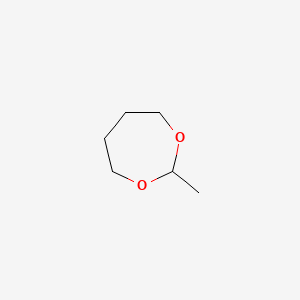

2-Methyl-1,3-dioxepane

Descripción

Contextual Significance of Cyclic Ketene (B1206846) Acetals (CKAs) in Polymer Science

Cyclic Ketene Acetals (CKAs) are a class of electron-rich vinyl monomers that have garnered substantial attention in polymer chemistry. nih.gov Their significance lies in their ability to undergo radical ring-opening polymerization (rROP), a process that introduces ester functionalities directly into the backbone of polymers. researchgate.netrsc.orgscilit.com This unique reactivity provides a pathway to synthesize aliphatic polyesters, which are often biodegradable, through a chain-growth mechanism. nih.govrsc.org The incorporation of these ester linkages can impart degradability to otherwise non-degradable vinyl polymers, addressing a critical need for more environmentally sustainable materials. isef.netdiva-portal.org The versatility of CKAs allows for their copolymerization with a wide range of traditional vinyl monomers, enabling the synthesis of copolymers with tunable properties. nih.gov

The mechanism of rROP for CKAs can proceed through two main pathways: a desirable ring-opening reaction that forms an ester linkage and a propagating radical, or a ring-retaining pathway that results in a carbon-carbon bond. researchgate.netrsc.org The prevalence of the ring-opening pathway is crucial for creating degradable polymers. researchgate.net

Overview of 2-Methyl-1,3-dioxepane as a Versatile Monomer for Degradable Polymers

2-Methylene-1,3-dioxepane (B1205776) (MDO), a seven-membered CKA, is a prominent example of this class of monomers. researchgate.net It is particularly noted for its high propensity to undergo quantitative ring-opening during radical polymerization, leading to the formation of a linear polyester (B1180765) unit that is structurally similar to poly(ε-caprolactone) (PCL). mdpi.com This characteristic makes MDO a valuable building block for creating biodegradable polymers. smolecule.comchemicalbook.com

The radical ring-opening polymerization of MDO can be initiated by various means, including conventional radical initiators like azobisisobutyronitrile (AIBN) and photoinitiation. researchgate.net The resulting polyesters are typically amorphous, in contrast to the semi-crystalline nature of PCL synthesized through traditional methods. chemicalbook.com MDO can be readily copolymerized with a variety of vinyl monomers such as methyl methacrylate (B99206), styrene (B11656), and vinyl acetate (B1210297). researchgate.net This copolymerization allows for the systematic introduction of degradable ester linkages into the polymer backbone, thereby creating materials with tailored degradation profiles and mechanical properties.

Table 1: Physical and Chemical Properties of 2-Methylene-1,3-dioxepane

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Density (predicted) | 0.97 ± 0.1 g/cm³ |

| Boiling Point (predicted) | 172.8 ± 20.0 °C |

| Flash Point | 61 °C |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from multiple references.

Research Trajectory and Evolving Applications in Materials Science and Biomedicine

The initial research on MDO, pioneered by Bailey and colleagues, established its capability to undergo radical-mediated ring-opening to form polyester linkages. This discovery opened new avenues for polymer synthesis. Over the years, the research trajectory has expanded from fundamental studies of its polymerization kinetics and mechanism to a wide array of applications. acs.org

In materials science , MDO is used to develop more sustainable and degradable plastics. nih.gov By incorporating MDO into polymers like poly(methyl methacrylate), researchers have created plastic films with significantly enhanced degradation rates. isef.net These materials offer a potential solution to the growing problem of plastic accumulation in the environment. isef.netdiva-portal.org

In the biomedical field , the biodegradability of MDO-containing polymers is highly advantageous. These polymers are being explored for various applications, including:

Drug Delivery Systems: MDO has been used to create biodegradable polymeric prodrugs for intracellular drug delivery. rsc.org Functional terpolymers containing MDO can self-assemble into micelles capable of encapsulating drugs like doxorubicin (B1662922). rsc.org These systems can be designed for controlled, pH-sensitive drug release. chemicalbook.comrsc.org

Tissue Engineering: Copolymers of MDO and glycidyl (B131873) methacrylate have been synthesized to create functionalized, degradable polyesters. acs.orgdiva-portal.org These materials can be modified by immobilizing bioactive molecules, such as heparin, to enhance cell interactions and promote tissue regeneration. acs.orgdiva-portal.org

Scope and Research Objectives of this compound Investigations

The primary research objectives in the study of this compound (MDO) are multifaceted and drive the exploration of its potential in various scientific and industrial domains. A significant focus is on the synthesis and characterization of MDO itself, as well as the development of novel polymers derived from it. smolecule.comrsc.org

A core objective is the investigation of its radical ring-opening polymerization (rROP) . Researchers aim to understand the kinetics and mechanisms of both its homopolymerization and its copolymerization with a wide range of vinyl monomers. scilit.comacs.orgcmu.edu This includes determining reactivity ratios to predict and control the composition of the resulting copolymers. nih.govcmu.edu For instance, studies have determined the reactivity ratios for the copolymerization of MDO with methyl methacrylate (MMA), which are crucial for designing copolymers with specific properties. acs.orgcmu.edu

Another key research area is the development of degradable and sustainable materials . isef.netnih.gov Investigations focus on incorporating MDO into conventional non-degradable polymers to introduce ester linkages in the backbone, thereby rendering the material susceptible to hydrolysis and biodegradation. isef.netresearchgate.net The goal is to create plastics that can break down more readily in the environment, mitigating plastic pollution. isef.netdiva-portal.org

In the biomedical field, a major objective is the design and synthesis of biocompatible and biodegradable polymers for medical applications . rsc.orgacs.org This includes the development of drug delivery systems, where MDO-based polymers can form nanoparticles or micelles to encapsulate and release therapeutic agents in a controlled manner. rsc.org Furthermore, research is directed towards creating functionalized polyesters for tissue engineering scaffolds that can support cell growth and degrade as new tissue is formed. acs.orgdiva-portal.org

Table 2: Reactivity Ratios for Copolymerization of MDO with Various Monomers

| Comonomer | r(MDO) | r(Comonomer) | Temperature (°C) |

|---|---|---|---|

| Methyl Methacrylate (MMA) | 0.057 | 34.12 | 40 |

| Butyl Crotonate (BCr) | 0.105 | 0.017 | Not Specified |

| Methyl Acrylate (B77674) (MA) | 0.0235 | 26.535 | Not Specified |

| Butyl Acrylate (BA) | 0.071 | 0.417 | 50 |

| Vinyl Acetate (VAc) | 55.339 | 0.260 | 50 |

Data compiled from various studies. researchgate.netmdpi.comnih.govcmu.edu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1,3-dioxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6-7-4-2-3-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLROAHEORYNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308552 | |

| Record name | 2-methyl-1,3-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-25-4 | |

| Record name | NSC204897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1,3-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2 Methyl 1,3 Dioxepane and Its Derivatives

Established Synthetic Routes to the 1,3-Dioxepane (B1593757) Ring System

The foundational synthesis of the 1,3-dioxepane ring primarily relies on classical organic reactions, including acetalization, condensation, and multi-step pathways involving halogenated intermediates.

Acetalization Reactions from Aldehydes and Diols

A primary and widely utilized method for constructing the 1,3-dioxepane ring is the acid-catalyzed acetalization of an aldehyde with a 1,4-diol. thieme-connect.de This reaction is a standard transformation in organic synthesis, often employed for the protection of carbonyl groups or 1,3-diols. thieme-connect.de For the synthesis of 2-methyl-1,3-dioxepane, acetaldehyde (B116499) would be reacted with 1,4-butanediol (B3395766).

The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org A common Brønsted acid catalyst is p-toluenesulfonic acid. cmu.edursc.org To drive the equilibrium towards the formation of the acetal (B89532), water, a byproduct of the reaction, is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus.

A specific example of this methodology is the synthesis of 5,6-benzo-2-(bromomethyl)-1,3-dioxepane. In this synthesis, 1,2-benzenedimethanol (B1213519) (a 1,4-diol analog) is reacted with bromoacetaldehyde (B98955) dimethylacetal in the presence of p-toluenesulfonic acid. rsc.org The reaction is conducted in dioxane at an elevated temperature, with the continuous removal of methanol (B129727) to favor product formation. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1,2-Benzenedimethanol | Bromoacetaldehyde dimethylacetal | p-Toluenesulfonic acid | Dioxane | 100-120°C, removal of methanol | 5,6-Benzo-2-(bromomethyl)-1,3-dioxepane | 80% |

Condensation and Transacetalization Approaches

Condensation reactions provide an alternative route to the 1,3-dioxepane ring system. Notably, the synthesis of 2-unsubstituted 1,3-dioxepanes can be achieved by reacting a 1,4-diol with a dihalomethane, such as dichloromethane, under basic conditions. thieme-connect.de Dichloromethane can also serve as the solvent for this reaction. thieme-connect.de This method is analogous to the synthesis of 1,3-dioxanes from 1,3-diols and dihalomethanes. thieme-connect.de

Transacetalization is another valuable approach, which involves the exchange of the diol component of an existing acetal. For instance, the synthesis of 2-(chloromethyl)-1,3-dioxocanes (an eight-membered ring system) has been demonstrated through the transacetalization of chloroacetaldehyde (B151913) dimethyl acetal with 1,5-diols, a reaction that is conceptually similar for the synthesis of 1,3-dioxepanes using 1,4-diols. thieme-connect.de The intramolecular transacetalization of polyhydroxy acetals, often acid-catalyzed, can also be a strategic approach to forming cyclic acetal systems, although it can present challenges. mdpi.com

Multi-Step Synthesis via Halogenated Intermediates

A significant multi-step synthesis route, particularly for producing precursors to functional derivatives, involves the use of halogenated intermediates. A key example is the synthesis of 2-methylene-1,3-dioxepane (B1205776) (MDO), which proceeds through the intermediate 2-bromomethyl-1,3-dioxepane (BMDO). cmu.edu

This two-step process begins with the acid-catalyzed reaction of bromoacetaldehyde diethyl acetal with butane-1,4-diol. cmu.edu The reaction is typically refluxed in a solvent like cyclohexane (B81311) with p-toluenesulfonic acid as the catalyst, and the ethanol (B145695) byproduct is removed to drive the reaction to completion, yielding BMDO. cmu.edu In the subsequent step, BMDO is subjected to dehydrobromination using a strong base, such as potassium hydroxide (B78521), to yield the target 2-methylene-1,3-dioxepane. cmu.edu

| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|---|---|

| 1 | Bromoacetaldehyde diethyl acetal, Butane-1,4-diol | p-Toluenesulfonic acid, Hydroquinone | Cyclohexane | Reflux, 5 hours, removal of ethanol | 2-Bromomethyl-1,3-dioxepane (BMDO) | 71% |

| 2 | 2-Bromomethyl-1,3-dioxepane (BMDO) | Potassium hydroxide, Tetrabutylammonium bromide (TBAB) | None (neat) | 0°C to ambient, then 75°C under vacuum | 2-Methylene-1,3-dioxepane (MDO) | 28.5% |

Advanced Synthetic Strategies for Functionalized Derivatives

Building upon the foundational methods, advanced strategies have been developed to synthesize functionalized derivatives of this compound, particularly those that can serve as monomers in polymerization reactions.

Synthesis of Substituted 2-Methylene-1,3-dioxepanes

The synthesis of substituted 2-methylene-1,3-dioxepanes often follows a similar pathway to the unsubstituted analogs, starting with appropriately substituted precursors. An important example is the synthesis of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). rsc.org This synthesis begins with the formation of 5,6-benzo-2-(bromomethyl)-1,3-dioxepane from 1,2-benzenedimethanol and bromoacetaldehyde dimethylacetal, as described in section 2.1.1. rsc.org This halogenated intermediate is then treated with a strong base, potassium tert-butoxide, in tert-butanol (B103910) to induce elimination and form the exocyclic double bond of BMDO. rsc.org

While not a dioxepane, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane illustrates a similar and relevant strategy. This compound is synthesized via an acetal exchange reaction of chloroacetaldehyde dimethyl acetal with styrene (B11656) glycol, followed by dehydrochlorination with potassium tert-butoxide. rsc.org This highlights a general and effective method for creating substituted 2-methylene cyclic ketene (B1206846) acetals.

Approaches for Functional Group Incorporation in Monomer Synthesis

The incorporation of functional groups into 2-methylene-1,3-dioxepane monomers is crucial for the development of functional and biodegradable polymers. A primary strategy for this is not the synthesis of a single, pre-functionalized MDO monomer, but rather the terpolymerization of MDO with other functional vinyl monomers. rsc.org

This approach allows for the straightforward introduction of a wide range of functionalities into the final polymer backbone. For example, a series of biodegradable and functional polyesters have been synthesized through the one-pot radical ring-opening copolymerization of MDO with poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA). rsc.org In this system, the PEGMA provides hydrophilicity and biocompatibility, while the PDSMA introduces disulfide linkages that can be cleaved under reducing conditions, offering a mechanism for drug delivery applications. rsc.org This method demonstrates the versatility of incorporating functional groups by copolymerizing a standard MDO monomer with tailored functional comonomers.

Bicycloaliphatic 2-methylene-1,3-dioxepane Derivative Synthesis

Novel bicycloaliphatic 2-methylene-1,3-dioxepane derivatives are synthesized to serve as monomer systems for radical and cationic ring-opening polymerization, a process notable for its minimal volume shrinkage during polymerization. google.com A detailed, multi-step synthesis route has been developed for these complex structures.

The synthesis begins with a transacetalization reaction. In the first step, 2-bromoacetaldehyde diethylacetal is reacted with cis-2-butene-1,4-diol. The subsequent step involves the oxidation of the double bond within the newly formed dioxepane ring. This is achieved using a potent oxidizing agent, such as potassium permanganate, to form a cis-diol. In the third step, this diol is reacted with a ketone or an aldehyde to form the corresponding ketal or acetal. The final step of the synthesis is an elimination reaction, where hydrogen bromide (HBr) is removed to yield the target bicycloaliphatic 2-methylene-1,3-dioxepane derivative. google.com

| Step | Reaction Type | Reactants | Product Feature |

| 1 | Transacetalization | 2-bromoacetaldehyde diethylacetal, cis-2-butene-1,4-diol | Dioxepane ring formation |

| 2 | Oxidation | Dioxepane intermediate, Potassium permanganate | Creation of a cis-diol |

| 3 | Ketal/Acetal Formation | Diol intermediate, Ketone or Aldehyde | Formation of the bicyclic structure |

| 4 | Elimination | Bicyclic intermediate | Introduction of the methylene (B1212753) group |

This table outlines the four-step synthesis process for bicycloaliphatic 2-methylene-1,3-dioxepane derivatives.

These monomers are particularly valued in the production of composite and dental materials where dimensional stability during curing is critical. google.com

Catalytic Systems in Monomer Synthesis (e.g., p-toluenesulfonic acid)

The synthesis of the dioxepane ring, which is fundamentally an acetalization reaction, is typically facilitated by an acid catalyst. Among various options, p-toluenesulfonic acid (p-TSA) has emerged as a highly effective and widely used catalyst in numerous organic transformations, including the formation of acetals. cmu.edugoogle.com

p-Toluenesulfonic acid is a strong organic acid that offers significant advantages over traditional mineral acids like sulfuric acid. google.compreprints.org It is a stable, non-corrosive, and easy-to-handle solid, which simplifies its use in industrial processes. preprints.orgscielo.org.za Its catalytic activity is crucial for reactions such as esterification, transesterification, and acetal formation. google.com In the synthesis of dioxepanes, p-TSA protonates the carbonyl oxygen of the aldehyde (e.g., acetaldehyde), enhancing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl groups of the diol (e.g., 1,4-butanediol). This process ultimately leads to the formation of the seven-membered dioxepane ring with the elimination of water.

The use of p-TSA is noted for its efficiency, ready availability, and cost-effectiveness. preprints.orgrsc.org Furthermore, its application aligns with green chemistry principles by enabling catalytic rather than stoichiometric acid use, thereby reducing waste. ajol.info

Atom-Economical and Green Chemistry Considerations in Dioxepane Synthesis

Green chemistry principles are increasingly vital in chemical synthesis, aiming to reduce waste and enhance efficiency. Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comjocpr.com

The fundamental synthesis of this compound from 1,4-butanediol and acetaldehyde is a condensation reaction that produces water as the sole byproduct. The atom economy for this reaction can be calculated as follows:

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | Reactant |

| Acetaldehyde | C₂H₄O | 44.05 | Reactant |

| This compound | C₆H₁₂O₂ | 116.16 | Product |

| Water | H₂O | 18.02 | Byproduct |

Calculation:

% Atom Economy = (Molar Mass of Product / Sum of Molar Masses of all Reactants) x 100

% Atom Economy = (116.16 / (90.12 + 44.05)) x 100 = 86.58%

This relatively high atom economy indicates that most of the atoms from the reactants are utilized in forming the desired product. However, it is not 100% because a water molecule is eliminated for every dioxepane molecule formed.

Beyond atom economy, other green chemistry aspects are relevant to dioxepane synthesis. The use of an efficient and recyclable catalyst like p-TSA is preferable to stoichiometric reagents. jk-sci.com Additionally, exploring the use of environmentally benign solvents, or even water where possible, can significantly reduce the environmental impact of the synthesis process. scielo.org.zaajol.info These considerations are crucial for developing more sustainable methods for producing this compound and its derivatives. nih.gov

Mechanistic Investigations of 2 Methyl 1,3 Dioxepane Polymerization

Living/Controlled Radical Polymerization Techniques

Photo-Induced Cobalt-Mediated Radical Polymerization

Photo-induced cobalt-mediated radical polymerization has emerged as a controlled method for the copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO) with other monomers, such as vinyl acetate (B1210297) (VAc). rsc.orgresearchgate.net This technique offers the advantage of producing degradable copolymers with well-defined structures under mild conditions.

In a typical system, a photoinitiator, such as (2,4,6-trimethylbenzoyl)diphenylphosphine oxide, is used in conjunction with a cobalt complex, like Co(acac)₂, which acts as a regulating agent. rsc.orgresearchgate.net The process is initiated by UV irradiation (e.g., at 365 nm) at ambient temperatures (e.g., 30 °C). rsc.orgresearchgate.net The mechanism leverages the principles of controlled radical polymerization, where the cobalt complex reversibly deactivates the growing polymer chains. This reversible termination minimizes side reactions and allows for a linear increase in molecular weight with monomer conversion, characteristic of a living polymerization. rsc.orgwikipedia.org

The living nature of this polymerization is evidenced by pseudo-linear kinetics, the successful synthesis of copolymers with narrow molecular weight distributions, and the ability to perform chain extensions. rsc.org This controlled process allows for the synthesis of copolymers where the MDO content can be varied by adjusting the monomer feed ratio. rsc.org

| Parameter | Value |

| Monomers | 2-Methylene-1,3-dioxepane (MDO), Vinyl Acetate (VAc) |

| Initiator | (2,4,6-trimethylbenzoyl)diphenylphosphine oxide |

| Regulating Agent | Co(acac)₂ |

| Radiation Source | UV irradiation (365 nm) |

| Temperature | 30 °C |

Atom Transfer Radical Polymerization (ATRP) Considerations for Dioxepane Systems

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that can be applied to cyclic ketene (B1206846) acetals, including dioxepane systems, to synthesize well-defined polymers. nih.gov The application of ATRP to monomers like MDO allows for the creation of block copolymers and other complex architectures with degradable segments. researchgate.net

The general mechanism of ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex (typically copper-based) to generate a propagating radical. cmu.edu For dioxepane systems, the key considerations for successful ATRP include:

Monomer Reactivity: The reactivity of the cyclic ketene acetal (B89532) in the ATRP system is crucial. The stability of the propagating radical and its propensity for ring-opening versus vinyl polymerization will influence the final polymer structure.

Catalyst System: The choice of the transition metal catalyst and ligand is critical to ensure efficient control over the polymerization. The catalyst must be able to reversibly activate and deactivate the growing polymer chains without promoting undesirable side reactions.

Initiator Efficiency: The initiator must efficiently generate the initial dormant species to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution.

Reaction Conditions: Temperature and solvent can significantly impact the ATRP of dioxepane systems. These parameters can influence the rate of polymerization, the equilibrium between active and dormant species, and the extent of ring-opening.

While ATRP of MDO itself is not as extensively reported as other methods, studies on similar cyclic ketene acetals, such as 5,6-benzo-2-methylene-1,3-dioxepane, have demonstrated the feasibility of using ATRP to create block copolymers with conventional vinyl monomers. researchgate.net These studies highlight the potential of ATRP to precisely control the architecture of polymers containing degradable dioxepane units.

Photoinitiated Polymerization Mechanisms of 2-Methylene-1,3-dioxepane

The photoinitiated polymerization of 2-methylene-1,3-dioxepane (MDO) provides a pathway to synthesize polymers with structures identical to those obtained through conventional radical polymerization. researchgate.net This method utilizes photoinitiators that, upon exposure to UV light, generate radicals that initiate the polymerization process.

The fundamental mechanism of the radical ring-opening polymerization of MDO involves two competing pathways for the propagating radical:

Ring-Opening Pathway: The radical adds to the exocyclic double bond of the MDO monomer. The resulting radical intermediate can then undergo a ring-opening reaction, which is thermodynamically favored due to the relief of ring strain in the seven-membered ring. This pathway leads to the formation of a polyester (B1180765) structure, specifically a poly(ε-caprolactone)-like polymer. nih.gov

Ring-Retaining Pathway (Vinyl Polymerization): Alternatively, the radical intermediate can propagate by attacking another MDO monomer without the ring opening. This results in a polymer with the cyclic acetal structure retained in the backbone. nih.gov

The selectivity between these two pathways is influenced by the reaction conditions. Studies have shown that the polymer obtained from photoinitiated polymerization is structurally identical to that from thermally initiated radical polymerization, suggesting that the propagation mechanism is similar regardless of the initiation method. researchgate.net The primary role of the photoinitiator is to generate the initial radical species that trigger the polymerization cascade.

Other Polymerization Modalities (e.g., thermal initiation)

Thermal initiation is a common and straightforward method for the radical polymerization of 2-methylene-1,3-dioxepane (MDO). This process typically employs conventional radical initiators, such as azobisisobutyronitrile (AIBN) or di-t-butyl peroxide. nih.gov

The mechanism of thermal initiation involves the decomposition of the initiator at elevated temperatures to generate primary radicals. These radicals then initiate the polymerization of MDO, following the same competing ring-opening and ring-retaining propagation pathways described for photoinitiation. nih.gov

The choice of reaction temperature is a critical parameter in the thermal polymerization of MDO as it can significantly influence the polymer structure. Higher temperatures generally favor the ring-opening pathway due to the increased energy available to overcome the activation barrier for ring scission. For instance, in the copolymerization of MDO with N-phenyl maleimide (B117702), increasing the reaction temperature from 60 °C to 120 °C resulted in a higher incorporation of ring-opened MDO units in the copolymer. researchgate.net

Below is a table summarizing the experimental conditions for the thermal polymerization of MDO. cmu.edu

| Parameter | Value |

| Monomer | 2-Methylene-1,3-dioxepane (MDO) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Temperature | 40 °C |

| Polymerization Time | Not specified |

| Solvent | Not specified (bulk or solution) |

Polymerization Kinetics and Thermodynamics of 2 Methyl 1,3 Dioxepane Systems

Homopolymerization Kinetics and Efficiency

The homopolymerization of 2-Methyl-1,3-dioxepane via a radical pathway is characterized by a ring-opening mechanism that introduces ester functionalities into the polymer backbone. However, the kinetic analysis of this process presents significant challenges.

Attempts to determine the propagation rate coefficient (k_p) for the homopolymerization of MDO have been met with experimental difficulties. Pulsed-laser polymerization (PLP) experiments, a common method for determining k_p values, were compromised by high rates of chain transfer to both the monomer and the polymer. cmu.edu This high degree of chain transfer leads to the formation of low molecular weight polymers and complicates the analysis required to extract reliable kinetic parameters. cmu.edu

A key feature of the radical polymerization of MDO is the efficiency of the ring-opening process. Spectroscopic analysis, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR), is a powerful tool for quantifying the extent of ring-opening. In studies of MDO homopolymerization, NMR analyses have consistently shown that the polymerization proceeds with 100% ring-opening. This complete ring-opening is critical as it ensures the formation of a linear polyester (B1180765) structure, which is essential for achieving properties such as degradability. The absence of ring-retained units in the polymer backbone is a significant advantage of this polymerization method.

Copolymerization Kinetics with Vinyl Monomers

The copolymerization of this compound with various vinyl monomers allows for the synthesis of a wide range of functional and degradable polymers. The kinetics of these copolymerizations are governed by the relative reactivities of the monomers, which are quantified by their reactivity ratios.

Reactivity ratios (r) describe the preference of a propagating radical to add a monomer of its own kind versus the comonomer. The experimental determination of these ratios is essential for predicting copolymer composition and microstructure. For the copolymerization of MDO (M₁) with various vinyl monomers (M₂), the following reactivity ratios have been reported:

| Comonomer (M₂) | r₁ (MDO) | r₂ (Comonomer) | Temperature (°C) |

| Methyl Methacrylate (B99206) (MMA) | 0.057 | 34.12 | 40 |

| Vinyl Acetate (B1210297) (VAc) | 0.14 | 1.89 | 30 |

| Methyl Acrylate (B77674) (MA) | 0.0235 | 26.535 | Not Specified |

| Butyl Acrylate (BA) | 0.071 | 0.417 | 50 |

These values were determined through the analysis of copolymer composition at low conversion using methods such as NMR spectroscopy to ascertain the monomer incorporation. The significantly low r₁ values across all systems indicate that the MDO radical prefers to add to the vinyl monomer rather than another MDO monomer. Conversely, the high r₂ values for MMA and MA suggest that the corresponding radicals have a strong preference for adding to their own monomer type. cmu.edursc.orgacs.org In the case of BA, both reactivity ratios are less than one, suggesting a tendency towards cross-propagation. nih.gov

In some copolymerization systems, the reactivity of a propagating radical is influenced not only by the terminal monomer unit but also by the preceding unit, an effect known as the penultimate unit effect. The copolymerization of MDO with methyl methacrylate (MMA) was specifically investigated to probe this effect. cmu.edu

The experimental data from this system could not be adequately described by the terminal model, which only considers the terminal radical. This discrepancy suggests a significant contribution from the penultimate unit. cmu.edu In the MDO/MMA system, the MMA-terminated radical can be preceded by either another MMA unit or an MDO unit, leading to different reactivities. The failure of simpler models to fit the experimental data highlights the complexity of this copolymerization and the importance of considering penultimate unit effects for accurate kinetic modeling. cmu.edu

The monomer feed ratio is a critical parameter for controlling the composition of the resulting copolymer. By adjusting the initial concentrations of MDO and the vinyl comonomer, the proportion of each monomer unit in the final polymer chain can be tailored.

In the copolymerization of MDO with vinyl acetate (VAc), it was demonstrated that varying the feed ratio of the two monomers allowed for the synthesis of a wide range of copolymer compositions. rsc.org Similarly, for the terpolymerization of butyl acrylate (BA), MDO, and VAc, the initial feed composition was shown to directly influence the final terpolymer composition. nih.gov

Chain Transfer Reactions in this compound Polymerization

Chain Transfer to Monomer:

Chain transfer to the monomer is a significant process in the cationic polymerization of cyclic acetals. This reaction proceeds through the abstraction of a hydride ion from the monomer by the growing polymer chain's active end. In the case of this compound, the propagating oxonium ion can abstract a hydride from a monomer molecule. This terminates the growth of the original polymer chain and creates a new, smaller cationic species that can initiate the polymerization of another chain. The presence of the methyl group at the 2-position can influence the rate of this transfer reaction due to electronic and steric effects.

The general mechanism for chain transfer to monomer can be represented as follows:

Pn+ + M → Pn-H + M+

Where Pn+ is the active polymer chain, M is the monomer, Pn-H is the terminated polymer chain, and M+ is the newly formed monomeric cation that can initiate a new polymer chain.

Chain Transfer to Polymer:

Chain transfer to the polymer backbone is another important reaction that can occur, leading to branched structures. The active center of a growing chain can abstract a hydride ion from a backbone ether linkage of a previously formed polymer chain. This results in the formation of a new cationic center on the polymer backbone, from which a new polymer branch can grow. This process is often referred to as "backbiting" when it occurs intramolecularly, leading to the formation of cyclic oligomers, or intermolecularly, resulting in branched polymers.

The rate and extent of these chain transfer reactions are influenced by several factors, including the monomer structure, the initiator system used, the temperature, and the solvent polarity.

| Transfer Agent | Type of Transfer Reaction | Relative Rate Constant (ktr/kp) | Consequence |

|---|---|---|---|

| Monomer (this compound) | Hydride abstraction from the monomer | Variable, depends on conditions | Limits polymer molecular weight, forms new initiating species |

| Polymer (Poly(this compound)) | Hydride abstraction from the polymer backbone | Can be significant at higher conversions | Leads to branched polymer structures |

Thermodynamic Considerations for Ring-Opening in Polymerization

The polymerizability of a cyclic monomer is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔGp) during polymerization. For polymerization to be thermodynamically favorable, ΔGp must be negative. The Gibbs free energy of polymerization is related to the enthalpy (ΔHp) and entropy (ΔSp) of polymerization by the following equation:

ΔGp = ΔHp - TΔSp

Enthalpy of Polymerization (ΔHp):

The enthalpy change in ring-opening polymerization is primarily driven by the release of ring strain. Cyclic monomers, particularly those with smaller ring sizes or specific conformations, possess a certain amount of strain energy due to bond angle distortion, eclipsing interactions, and transannular strain. The polymerization of this compound, a seven-membered ring, is expected to be enthalpically driven due to the relief of moderate ring strain. The presence of a methyl group at the 2-position can slightly alter the ring strain compared to the unsubstituted 1,3-dioxepane (B1593757). Generally, for the polymerization of cyclic ethers and acetals, the enthalpy of polymerization is negative, indicating an exothermic process.

Entropy of Polymerization (ΔSp):

The entropy change during polymerization is typically negative. This is because the conversion of independent monomer molecules into a long polymer chain results in a loss of translational and rotational degrees of freedom, leading to a more ordered system.

Ceiling Temperature (Tc):

The interplay between the negative ΔHp and negative ΔSp gives rise to the concept of a ceiling temperature (Tc). The ceiling temperature is the temperature at which the Gibbs free energy of polymerization is zero (ΔGp = 0), and the rate of polymerization equals the rate of depolymerization. Above the ceiling temperature, polymerization is thermodynamically unfavorable. The ceiling temperature can be calculated as:

Tc = ΔHp / ΔSp

For the polymerization of this compound to occur, the reaction temperature must be kept below its ceiling temperature. The specific thermodynamic parameters for this compound are not widely reported, but a table of typical values for the ring-opening polymerization of related cyclic ethers is presented below to illustrate the expected magnitudes.

| Monomer | Ring Size | ΔHp (kJ/mol) | ΔSp (J/mol·K) | Tc (°C) |

|---|---|---|---|---|

| 1,3-Dioxolane | 5 | -19 | -65 | 20 |

| 1,3-Dioxane | 6 | ~0 | ~ -60 | Low (often does not polymerize) |

| 1,3-Dioxepane | 7 | -25 to -35 | -70 to -80 | ~100-150 |

| This compound (Estimated) | 7 | Slightly less negative than 1,3-dioxepane | Similar to 1,3-dioxepane | Likely slightly lower than 1,3-dioxepane |

Note: The values for this compound are estimated based on general trends observed in the polymerization of substituted cyclic monomers, where substitution can slightly decrease the ring strain and thus the exothermicity of polymerization.

Macromolecular Engineering and Copolymer Architecture from 2 Methyl 1,3 Dioxepane

Synthesis of Linear Copolymers with Degradable Backbones

The synthesis of linear copolymers featuring degradable backbones is a primary application of MDO in macromolecular engineering. Free-radical copolymerization of MDO with various vinyl monomers introduces ester groups into the polymer main chain, which can be hydrolyzed under acidic or alkaline conditions. nih.gov

A notable example is the copolymerization of MDO with crotonate esters, such as n-butyl crotonate (BCr). acs.org This system exhibits a surprising tendency to form alternating copolymers, a behavior supported by experimentally determined reactivity ratios. nih.govehu.es The alternating structure enhances the degradability of the resulting polymer. nih.gov The reactivity ratios for the MDO/BCr system highlight this alternating behavior. nih.gov

Another significant system is the copolymerization of MDO with vinyl acetate (B1210297) (VAc). rsc.org This process can be controlled using techniques like photo-induced cobalt-mediated radical polymerization, which exhibits living polymerization characteristics. rsc.orgchem960.com This control allows for the synthesis of copolymers with varying MDO content by adjusting the monomer feed ratio. rsc.org The incorporation of MDO units creates a backbone susceptible to degradation in both acidic and alkaline solutions. rsc.org

The copolymerization of MDO is not limited to these examples. It has been successfully copolymerized with other monomers like methyl methacrylate (B99206) (MMA) and N-phenyl maleimide (B117702) (NPM) to create polymers with degradable ester linkages. researchgate.netsemanticscholar.org The degree of ring-opening of MDO, and thus the density of ester linkages, can be influenced by reaction conditions such as temperature. For instance, in copolymerization with NPM, higher temperatures (120°C) lead to a greater incorporation of ring-opened MDO units compared to lower temperatures (60°C). researchgate.net

| Copolymer System | Monomer 1 | Monomer 2 | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Key Feature |

| MDO / BCr nih.gov | MDO | n-butyl crotonate | 0.105 | 0.017 | Alternating structure enhances degradability |

| MDO / VAc rsc.org | MDO | vinyl acetate | 0.14 | 1.89 | Degradable in acidic or alkaline solutions |

| MDO / MMA semanticscholar.org | MDO | methyl methacrylate | 0.057 | 34.12 | Introduces ester linkages into PMMA backbone |

| MDO / NPM (120°C) researchgate.net | MDO | N-phenyl maleimide | 0.084 | 0.320 | High thermal stability with degradable units |

Fabrication of Branched and Hyperbranched Polymers (e.g., hyperbranched polycaprolactone)

MDO is a key monomer for fabricating complex, non-linear polymer architectures such as hyperbranched polymers. nih.gov Hyperbranched macromolecules are three-dimensional globular structures characterized by a high degree of branching, low viscosity, high solubility, and numerous terminal functional groups. rsc.orgnih.gov

A significant achievement in this area is the one-pot synthesis of hyperbranched polycaprolactone (B3415563) (PCL) through the self-condensed vinyl polymerization (SCVP) of MDO via reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.govnih.govsemanticscholar.org In this method, a polymerizable chain transfer agent, such as Vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate (ECTVP), is used. nih.gov The polymerization of MDO can proceed through two main routes: a ring-opening pathway that forms linear ester units and a ring-retaining pathway (1,2-addition) that creates branching points. nih.govresearchgate.net

The structure and properties of the resulting hyperbranched PCL can be controlled by varying the molar ratio of MDO to the chain transfer agent. researchgate.net Characterization using techniques like ¹H NMR spectroscopy and gel permeation chromatography (GPC) confirms the hyperbranched structure. nih.govnih.gov The degree of branching can be tuned by adjusting the polymer composition, which in turn influences the material's properties. nih.govresearchgate.net As the number of branches increases, the degree of crystallinity in the polymer tends to decrease, while the rate of degradation increases. nih.govsemanticscholar.org

| Molar Ratio ([MDO]₀/[ECTVP]₀) | Mₙ, GPC ( g/mol ) | Dispersity (Đ) | Degree of Branching | Crystallinity | Degradation Rate |

| P1 researchgate.net | 5100 | 2.09 | Tunable | Lower with more branches nih.gov | Faster with more branches nih.gov |

| P2 researchgate.net | 6300 | 2.23 | Tunable | Lower with more branches nih.gov | Faster with more branches nih.gov |

| P3 researchgate.net | 7200 | 2.45 | Tunable | Lower with more branches nih.gov | Faster with more branches nih.gov |

| P4 researchgate.net | 8500 | 2.67 | Tunable | Lower with more branches nih.gov | Faster with more branches nih.gov |

| P5 researchgate.net | 10100 | 2.89 | Tunable | Lower with more branches nih.gov | Faster with more branches nih.gov |

Terpolymerization Strategies and Design for Enhanced Functionality (e.g., with PEGMA and PDSMA, BA/MDO/VAc)

Terpolymerization involving MDO provides a powerful strategy for creating multifunctional, biodegradable polymers. By combining MDO with two other monomers in a single polymerization process, materials with a combination of desired properties like hydrophilicity, degradability, and reactive sites for further modification can be synthesized. rsc.orgrsc.org

One such example is the one-pot radical ring-opening terpolymerization of MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA). rsc.orgrsc.orgresearchgate.net This process yields a functional polyester (B1180765), P(MDO-co-PEGMA-co-PDSMA), which is both biodegradable due to the MDO units and amphiphilic. rsc.orgrsc.org The PEGMA component imparts hydrophilicity, while the PDSMA units provide reactive disulfide bonds that can be cleaved to reveal thiol groups for conjugating bioactive molecules. rsc.org These terpolymers can self-assemble into micelles in aqueous solutions. researchgate.net

Another important system is the terpolymerization of butyl acrylate (B77674) (BA), MDO, and vinyl acetate (VAc), aimed at developing biodegradable pressure-sensitive adhesives (PSAs). concordia.camdpi.comnih.gov The synthesis can be carried out via emulsion polymerization. concordia.caconcordia.caresearchgate.net A key challenge in this system is to accurately predict and control the incorporation of MDO to ensure a uniform distribution of degradable linkages. mdpi.com To achieve this, the ternary reactivity ratios for the BA/MDO/VAc system have been estimated. mdpi.comnih.gov These ratios are crucial for modeling the terpolymer's composition at various conversion levels and designing polymers with desired adhesive and degradation properties. mdpi.com

| Terpolymer System | Monomer 1 | Monomer 2 | Monomer 3 | Key Functionality |

| P(MDO-co-PEGMA-co-PDSMA) rsc.orgrsc.org | MDO | PEGMA | PDSMA | Biodegradable, amphiphilic, reactive sites for conjugation |

| BA/MDO/VAc mdpi.comnih.gov | Butyl Acrylate (BA) | MDO | Vinyl Acetate (VAc) | Biodegradable pressure-sensitive adhesive |

Graft Copolymer Synthesis (e.g., amphiphilic graft copolymers)

Graft copolymers consist of a main polymer backbone with one or more side chains that differ in composition or structure. The incorporation of MDO into graft copolymer architectures allows for the design of materials with unique properties, such as amphiphilicity, where degradable segments can be combined with other functional blocks. Amphiphilic copolymers are of particular interest as they can self-assemble in selective solvents, forming structures like micelles, which have applications in various fields. semanticscholar.orgrsc.org

While the synthesis of graft copolymers is a well-established field, specific examples detailing the direct use of 2-Methyl-1,3-dioxepane as either the backbone or the grafted chain in the literature are less common than for linear or branched architectures. However, the principles of copolymerization suggest its feasibility. For instance, a macromonomer approach could be employed where MDO is copolymerized with a pre-synthesized polymer chain containing a polymerizable group. Alternatively, a "grafting from" approach could involve initiating the polymerization of MDO from active sites along a pre-existing polymer backbone. The synthesis of amphiphilic graft copolymers with hydrophilic side chains has been demonstrated with related cyclic monomers like 1,3-dioxolane, indicating the potential for similar strategies with MDO. semanticscholar.org The combination of a hydrophobic backbone with hydrophilic, degradable side chains derived from MDO could lead to novel functional materials.

Copolymers with Tailored Thermal and Mechanical Characteristics

A key advantage of copolymerizing MDO with other monomers is the ability to tune the thermal and mechanical properties of the final material. By systematically varying the comonomer feed ratios, polymers with a wide range of characteristics, from soft elastomers to rigid materials, can be produced. rsc.orgnih.gov

In the copolymerization of MDO and vinyl acetate (VAc), the glass transition temperature (Tg) of the resulting degradable copolymer can be controlled by the composition. The Tg increases gradually as the proportion of VAc in the copolymer increases, demonstrating a direct relationship between monomer ratio and thermal properties. rsc.org

Similarly, the copolymerization of MDO with N-phenyl maleimide (NPM) can yield materials with high thermal stability and high glass transition temperatures. researchgate.net The properties of these copolymers are also influenced by the reaction conditions, which affect the extent of MDO ring-opening. researchgate.net

The mechanical properties are also highly tunable. For example, in copolymers of MDO and glycidyl (B131873) methacrylate (GMA), the monomer feed ratio has a significant influence on the mechanical performance. nih.gov This allows for the engineering of materials with specific tensile properties suited for applications such as tissue engineering, where mechanical integrity is crucial. nih.gov The ability to control both degradability and mechanical characteristics simultaneously makes MDO-based copolymers highly versatile. nih.gov

| Copolymer System | Comonomer | Property Influenced | Trend |

| MDO / VAc rsc.org | Vinyl Acetate (VAc) | Glass Transition Temp. (Tg) | Tg increases with increasing VAc content |

| MDO / NPM researchgate.net | N-phenyl maleimide (NPM) | Thermal Stability & Tg | High thermal stability and Tg achieved |

| MDO / GMA nih.gov | Glycidyl Methacrylate (GMA) | Mechanical Properties | Tunable tensile properties based on feed ratio |

Advanced Characterization and Structural Elucidation of 2 Methyl 1,3 Dioxepane Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for the detailed structural analysis of 2-Methyl-1,3-dioxepane and its polymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence of the monomer's conversion and the resulting polymer's structure.

The polymerization of this compound proceeds via a radical ring-opening mechanism, transforming the cyclic ketene (B1206846) acetal (B89532) monomer into a polyester (B1180765), structurally similar to poly(ε-caprolactone). NMR spectroscopy is instrumental in verifying this transformation. researchgate.net

The ¹H NMR spectrum of the monomer is characterized by signals corresponding to the exocyclic double bond protons. Upon successful ring-opening polymerization, these signals disappear, and new characteristic signals for the aliphatic polyester backbone emerge. Specifically, the appearance of a signal around 4.0 ppm is indicative of the methylene (B1212753) protons adjacent to the newly formed ester oxygen. cmu.edu

Similarly, ¹³C NMR provides definitive proof of polymerization. The spectrum of the polymer shows the disappearance of the monomer's olefinic carbon signals and the appearance of a carbonyl carbon signal characteristic of the ester group. The absence of the acetal carbon signal (typically around 100-110 ppm) confirms that the polymerization has proceeded with 100% ring-opening. rsc.orgnih.gov

Table 1: Characteristic ¹H NMR Chemical Shifts (δ) for Poly(this compound) Backbone

| Protons | Chemical Shift (ppm) |

|---|---|

| -(C=O)O-CH₂ -CH₂- | ~4.0 - 4.2 |

| -CH₂-CH₂ -O- | ~3.6 - 3.8 |

| -(C=O)-CH₂ -CH₂- | ~2.2 - 2.6 |

| -CH₂-CH₂ -CH₂- (internal) | ~1.3 - 1.7 |

Note: Exact chemical shifts can vary based on the solvent and copolymer composition.

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ) for Poly(this compound) Backbone

| Carbon | Chemical Shift (ppm) |

|---|---|

| C =O | ~173 |

| -O-C H₂- | ~64 |

| -(C=O)-C H₂- | ~34 |

| Internal -C H₂- groups | ~24 - 29 |

Note: Data compiled from typical polyester values and descriptions in cited literature. cmu.edursc.orgnih.gov

NMR spectroscopy is crucial for analyzing the detailed microstructure of the polymer chains. In copolymers, ¹H NMR is used to determine the composition by comparing the integration of peaks unique to each monomer unit. For instance, in a copolymer of this compound (MDO) and methyl methacrylate (B99206) (MMA), the composition can be calculated by comparing the peak area of the MDO ester backbone protons (~4.0 ppm) with that of the MMA pendant ester methyl protons (~3.6 ppm). cmu.edu

Furthermore, NMR can identify the structure of the polymer chain ends. The end-groups are influenced by the initiator and any chain transfer agents used during polymerization. For example, new methyl and methylene group signals appearing at distinct chemical shifts (e.g., 11-23 ppm in ¹³C NMR) can be assigned to various chain-end structures that arise from processes like main-chain scission or termination reactions. kpi.ua This detailed analysis helps in understanding the polymerization mechanism and any side reactions that may occur. cmu.edu

A key aspect of this compound polymerization is the efficiency of the ring-opening process. While radical polymerization of this seven-membered ring typically leads to complete ring-opening, NMR is used to confirm this quantitatively. cmu.edunih.gov The extent of ring-opening is determined by searching for any residual signals corresponding to the ring-retained structure in the ¹H and ¹³C NMR spectra. The absence of the acetal carbon resonance is a strong indicator of 100% ring-opening. rsc.orgnih.gov In cases where ring-retention occurs, the ratio of ring-opened to ring-retained units can be calculated by comparing the integrated intensities of their respective characteristic signals. researchgate.net

Free-radical polymerization can also lead to chain branching through intramolecular or intermolecular hydrogen transfer. acs.org ¹³C NMR is a sensitive technique for detecting and quantifying such branching. Branch points, such as methine carbons in H-type crosslinks, give rise to new signals in the spectrum (e.g., a peak at 42.2 ppm has been attributed to these structures). kpi.ua Detailed NMR analysis can clarify which signals belong to ring-retaining structures versus those originating from branching at carbons along the polymer backbone. acs.org

Vibrational Spectroscopy (FTIR, IR) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and infrared (IR) spectroscopy, serves as a complementary technique to NMR for confirming the polymerization of this compound. It provides a rapid and effective method for monitoring the change in functional groups during the reaction. researchgate.net

The IR spectrum of the monomer, this compound, is distinguished by a characteristic absorption band for the C=C double bond. During the ring-opening polymerization, this double bond is consumed, and an ester functional group is formed. Consequently, the analysis of the resulting polymer's IR spectrum confirms the success of the polymerization by showing the disappearance of the C=C stretching vibration and the appearance of a strong absorption band corresponding to the C=O stretching of the newly formed ester group. researchgate.net

Table 3: Key IR Absorption Bands for Monomer and Polymer

| Functional Group | Wavenumber (cm⁻¹) | Monomer/Polymer |

|---|---|---|

| C=C Stretch | ~1650 - 1680 | Monomer |

| C=O Stretch (Ester) | ~1730 - 1750 | Polymer |

| C-O Stretch (Ester) | ~1150 - 1250 | Polymer |

Note: The exact positions of the peaks can be influenced by the polymer's physical state and molecular environment.

Chromatographic Techniques for Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (MWD) of polymers derived from this compound. This technique separates polymer molecules based on their hydrodynamic volume in solution. hpst.cz

In a typical GPC/SEC analysis, the polymer sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. lcms.cz Larger molecules elute faster than smaller molecules. The system is calibrated using polymer standards of known molecular weights (e.g., polystyrene or polymethylmethacrylate) to generate a calibration curve. hpst.czwarwick.ac.uk From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample are calculated. The PDI value provides insight into the breadth of the molecular weight distribution, with values closer to 1.0 indicating a more uniform distribution of polymer chain lengths. hpst.cz

Table 4: Example GPC Data for Polymers from this compound (MDO) Copolymerization

| Polymer System | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

|---|---|---|---|

| Poly(MDO-co-NPM) | 13,400 | 1.8 | researchgate.net |

| Poly(MDO-co-NPM) | 16,300 | 1.9 | researchgate.net |

Note: Mn and PDI values are highly dependent on specific reaction conditions such as monomer-to-initiator ratio, temperature, and reaction time.

Morphological and Supramolecular Characterization of Self-Assembled Structures

The ability of polymers derived from this compound, particularly its derivative 2-methylene-1,3-dioxepane (B1205776) (MDO), to form self-assembled structures is a key area of research. Amphiphilic copolymers containing MDO can form micelles and other advanced structures in solution. The characterization of these structures is crucial for understanding their behavior and potential applications.

Dynamic Light Scattering (DLS) for Micelle Size and Morphology

Dynamic Light Scattering (DLS) is a primary technique used to determine the size distribution of nanoparticles and micelles in solution. For polymers of this compound, DLS is instrumental in characterizing the hydrodynamic diameter of self-assembled structures.

In studies involving functional terpolymers of 2-methylene-1,3-dioxepane (MDO), poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA), the resulting amphiphilic polymer, P(MDO-co-PEGMA-co-PDSMA), can self-assemble into micelles in aqueous environments. rsc.org When conjugated with a drug, such as doxorubicin (B1662922) (DOX), these polymers form prodrug micelles. DLS analysis is employed to measure the diameter of these micelles, providing critical information about their size and uniformity, which are key parameters for applications like drug delivery. rsc.org

The technique measures the time-dependent fluctuations in scattering intensity caused by the Brownian motion of the particles. The Stokes-Einstein equation is then used to relate these fluctuations to the particle size, yielding the hydrodynamic diameter.

Table 1: Representative DLS Data for MDO-based Polymer Micelles

| Polymer System | Analyte | Average Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| P(MDO-co-PEGMA-co-PDSMA)-DOX | Prodrug Micelles | 120-150 | < 0.2 |

Transmission Electron Microscopy (TEM) (if applicable for advanced structures like micelles)

Transmission Electron Microscopy (TEM) provides direct visualization of the morphology and size of nano-sized structures, complementing the data obtained from DLS. For copolymers of 2-methylene-1,3-dioxepane that form micelles, TEM confirms their spherical shape and provides a visual measure of their size distribution. rsc.org

In the analysis of P(MDO-co-PEGMA-co-PDSMA)-DOX prodrug micelles, TEM is used to observe the morphology of the self-assembled nanostructures. rsc.org Samples are typically prepared by drop-casting a dilute solution of the micelles onto a carbon-coated copper grid and allowing the solvent to evaporate. The resulting images can confirm a spherical morphology and provide size measurements that are generally in good agreement with DLS data, though TEM measures the size of the dehydrated particles, which can be slightly smaller than the hydrodynamic diameter measured by DLS in solution.

Thermal Analysis

Thermal analysis techniques are essential for understanding the phase transitions and thermal stability of polymers. Differential Scanning Calorimetry (DSC) is particularly valuable for elucidating the structural characteristics of polymers derived from this compound.

Differential Scanning Calorimetry (DSC) for Examining Polymer Structure (e.g., random structure, crystallinity)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a polymer sample and a reference as a function of temperature. This analysis reveals key thermal transitions, most notably the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

For copolymers incorporating 2-methylene-1,3-dioxepane (MDO), DSC is used to determine the glass transition temperature, which provides insight into the polymer's amorphous structure and chain mobility. The Tg is highly dependent on the copolymer composition. For instance, in copolymers of MDO and vinyl acetate (B1210297) (VAc), the glass transition temperature has been shown to increase as the proportion of VAc in the polymer chain increases. rsc.org Similarly, for copolymers of MDO and N-phenyl maleimide (B117702) (NPM), DSC is a key tool for studying their thermal properties and determining their Tg. researchgate.net A single Tg value for a copolymer is generally indicative of a random distribution of monomer units, suggesting a homogeneous, miscible structure. The absence of a distinct melting peak would indicate that the copolymer is largely amorphous rather than crystalline.

Table 2: Glass Transition Temperatures (Tg) of MDO Copolymers

| Co-monomer | MDO Content (mol%) | Tg (°C) |

|---|---|---|

| Vinyl Acetate (VAc) | 75% | -10 |

| Vinyl Acetate (VAc) | 50% | 5 |

| Vinyl Acetate (VAc) | 25% | 20 |

| N-phenyl maleimide (NPM) | 50% | 155 |

| N-phenyl maleimide (NPM) | 25% | 180 |

Note: Data are representative values based on published research trends. rsc.orgresearchgate.net

Applications of 2 Methyl 1,3 Dioxepane Derived Polymers in Advanced Materials and Biomedical Fields

Biodegradable Polymers for Sustainable and Environmentally Friendly Materials

The incorporation of 2-Methyl-1,3-dioxepane into polymer chains is a promising strategy for designing sustainable materials to mitigate plastic pollution. The radical ring-opening polymerization of MDO introduces ester groups into the polymer backbone, which are susceptible to hydrolysis, rendering the material biodegradable. rootspress.orgnih.gov

Research has demonstrated the successful synthesis of degradable copolymers by polymerizing MDO with various vinyl monomers. For instance, copolymers of MDO and vinyl acetate (B1210297) have been shown to degrade in both acidic and alkaline solutions. elsevierpure.com Similarly, thermoresponsive and degradable hydrogels have been prepared by copolymerizing MDO with N,N-dimethylacrylamide, which degrade into water-soluble oligomers under alkaline conditions. mdpi.com

The efficacy of MDO in conferring biodegradability has been quantified in composting studies. Copolymer formulations of butyl acrylate (B77674) and vinyl acetate incorporating approximately 9 mol% of MDO exhibited a biodegradation level of 12.49% over a 60-day period under aerobic composting conditions. In contrast, formulations without MDO showed no biodegradation. rootspress.orgnih.gov The biodegradability was further enhanced by the inclusion of carboxylated cellulose (B213188) nanocrystals (cCNCs), which increased the hydrophilicity of the material and improved microbial access. rootspress.orgnih.gov

Another approach involves the copolymerization of MDO with crotonic acid derivatives, which are obtainable from biomass. rsc.orgfrontiersin.orgresearchgate.net This method yields alternating copolymers with a high percentage of ring-opened MDO units, ensuring the presence of degradable ester groups in the main chain. rsc.orgresearchgate.net These copolymers demonstrate effective degradation under basic conditions, with significant molar mass reduction observed in a short period. rsc.orgresearchgate.net

| Copolymer System | Degradation Conditions | Key Findings |

| MDO / Butyl Acrylate / Vinyl Acetate | Aerobic Composting (60 days) | 12.49% biodegradation with ~9 mol% MDO; 0% without MDO. rootspress.orgnih.gov |

| MDO / Butyl Acrylate / Vinyl Acetate / cCNCs | Aerobic Composting | Enhanced biodegradation due to increased hydrophilicity. rootspress.orgnih.gov |

| MDO / Vinyl Acetate | Acidic or Alkaline Solution | Facile degradation. elsevierpure.com |

| MDO / Butyl Crotonate | Basic Conditions (THF/NaOH) | Rapid reduction in molar mass within 2 hours. rsc.orgresearchgate.net |

| MDO / N,N-dimethylacrylamide | Alkaline Conditions (pH 11.3) | Degrades into water-soluble oligomers. mdpi.com |

Advanced Drug Delivery Systems

The unique chemical properties of MDO-derived polymers make them excellent candidates for sophisticated drug delivery systems. Their biodegradable nature ensures that the carrier material can be safely eliminated from the body after fulfilling its function, while their versatile chemistry allows for the design of stimuli-responsive systems for targeted therapy.

A significant application of MDO-based polymers is in the creation of pH-sensitive nanocarriers that can selectively release therapeutic agents in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. Researchers have developed functional terpolymers of MDO, poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA). researchgate.netsemanticscholar.org These amphiphilic terpolymers can self-assemble into micelles in aqueous solutions. frontiersin.orgresearchgate.net

The anticancer drug Doxorubicin (B1662922) (DOX) has been conjugated to these polymers via a pH-sensitive hydrazone bond. researchgate.netsemanticscholar.org This covalent linkage is designed to be stable at the physiological pH of 7.4, minimizing premature drug release in the bloodstream. However, upon reaching the more acidic environment of a tumor (extracellular pH ~6.5) or after being internalized by cancer cells into endosomes (pH ~5.5), the hydrazone bond is cleaved, triggering the targeted release of the drug. researchgate.netsemanticscholar.org The resulting DOX-conjugated polymers form well-defined prodrug micelles, which serve as a versatile platform for constructing pH-sensitive drug delivery vehicles. researchgate.net

The self-assembly of amphiphilic MDO-based copolymers into micelles provides an effective mechanism for encapsulating hydrophobic drugs like Doxorubicin. frontiersin.orgresearchgate.net In the prodrug approach described above, DOX is not physically encapsulated but chemically conjugated. The release is not governed by diffusion from a matrix but by the chemical cleavage of the hydrazone linker. researchgate.netsemanticscholar.org

In vitro drug release studies have confirmed this pH-dependent mechanism. At pH 7.4, the release of DOX from the micelles is minimal. In contrast, at pH 5.5, which mimics the endosomal environment, a significantly faster release of DOX is observed. researchgate.netsemanticscholar.org For example, approximately 50% of the conjugated DOX was released within 24 hours at pH 5.5, demonstrating the acid-triggered release mechanism. semanticscholar.org This controlled release ensures that the cytotoxic agent is delivered preferentially to the target cancer cells, potentially reducing systemic toxicity.

MDO-based polymeric prodrug micelles are designed to be efficiently taken up by cancer cells, facilitating intracellular drug delivery. researchgate.netsemanticscholar.org The PEGMA component of the terpolymer forms a hydrophilic shell around the micelle, which can help to prolong circulation time in the body and promote accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.

Once the micelles are internalized by cancer cells, typically through endocytosis, they are trafficked into acidic endosomes. researchgate.netsemanticscholar.org The acidic environment within these organelles triggers the rapid cleavage of the hydrazone bond, releasing the active Doxorubicin directly inside the cell. researchgate.netsemanticscholar.org Fluorescence microscopy and flow cytometry studies have confirmed that these prodrug micelles can be efficiently internalized by cancer cells, leading to potent inhibition of cancer cell proliferation. researchgate.net This strategy represents a versatile and effective method for fabricating biodegradable polymeric nanocarriers for targeted intracellular drug delivery. researchgate.netsemanticscholar.org

| Polymer System | Therapeutic Agent | Release Mechanism | Target Environment | Key Findings |

| P(MDO-co-PEGMA-co-PDSMA) | Doxorubicin (DOX) | Cleavage of pH-sensitive hydrazone bond | Acidic pH (5.5) of tumor endosomes | Stable at pH 7.4; ~50% DOX release in 24h at pH 5.5. researchgate.netsemanticscholar.org |

Tissue Engineering and Regenerative Medicine

In the field of tissue engineering, materials must be biocompatible, often biodegradable, and capable of providing a supportive environment for cell growth and tissue regeneration. Polymers derived from MDO are emerging as valuable materials for these applications, particularly for the fabrication of scaffolds.

MDO-based polymers have been successfully used to fabricate hydrogels, which are highly hydrated, three-dimensional polymer networks that can mimic the extracellular matrix of many tissues. Thermoresponsive and degradable hydrogels have been synthesized by the radical copolymerization of MDO with monomers like N,N-dimethylacrylamide and 2-hydroxyethylacrylate. mdpi.com These hydrogels exhibit temperature-dependent swelling/shrinking behavior and can be degraded under mild alkaline conditions. mdpi.com Their potential as functional cell culture scaffolds has been demonstrated, with studies showing successful cell adhesion on poly(D-lysine)-modified hydrogel surfaces. mdpi.com

Furthermore, the addition of MDO to acrylate-based photoresists allows for the 3D-printing of degradable microstructures. This technique opens up possibilities for creating precisely designed, expendable scaffolds for complex tissue constructs.

Biocompatibility is a critical requirement for any material used in tissue engineering. MDO-derived polymers have shown promising results in this regard. For instance, amphiphilic copolymers of MDO and PEGMA used for drug delivery applications demonstrated excellent biocompatibility in in vitro cytotoxicity experiments. The inherent biodegradability of the MDO-polyester backbone is also a significant advantage, as the scaffold can gradually degrade and be replaced by newly formed tissue, eliminating the need for a second surgery for removal.

| Scaffold Type | Monomers | Fabrication Method | Biocompatibility Finding |

| Thermoresponsive Hydrogel | MDO, N,N-dimethylacrylamide | Radical Copolymerization | Potential as cell culture scaffold. |

| Thermoresponsive Hydrogel | MDO, 2-hydroxyethylacrylate | Radical Copolymerization | Supported cell adhesion on modified surfaces. |

| 3D-Printed Microstructure | MDO, Acrylate-based photoresists | 3D-Printing / Direct Laser Writing | Allows fabrication of degradable scaffolds. |

| Amphiphilic Copolymers | MDO, PEGMA | Radical Copolymerization | Excellent biocompatibility in vitro. |

Influence on Cell Adhesion and Osteogenic Differentiation of Mesenchymal Stem Cells

Polymers derived from 2-methylene-1,3-dioxepane (B1205776) (MDO), the reactive precursor to this compound, are emerging as promising materials for bone tissue engineering scaffolds. nih.govexplorationpub.com The success of these scaffolds hinges on their ability to support cellular processes critical for regeneration, including cell adhesion and the differentiation of mesenchymal stem cells (MSCs) into bone-forming osteoblasts. explorationpub.com

Thermoresponsive and degradable hydrogels have been synthesized through the radical copolymerization of MDO and hydrophilic vinyl monomers like N,N-dimethylacrylamide or 2-hydroxyethylacrylate. elsevierpure.comresearchgate.net These materials are being investigated for their potential as functional cell scaffolding. Research has demonstrated that these hydrogel surfaces, particularly when modified, can support cell adhesion. researchgate.net For instance, studies on poly(d-lysine)-modified hydrogels showed that the number of adhered cells increased on hydrogels that exhibited shrinking behavior at body temperature (37 °C). researchgate.net This indicates that the physical and chemical properties of MDO-based copolymers can be tailored to create environments conducive to cell attachment, a foundational step for tissue regeneration. By providing a temporary, degradable matrix that supports cell life, these scaffolds hold potential for guiding the osteogenic differentiation of MSCs and promoting the formation of new bone tissue. nih.govbohrium.com

| Polymer System | Key Property | Observed Cellular Interaction | Potential Application |

|---|---|---|---|

| poly(MDO-co-N,N-dimethylacrylamide) | Thermoresponsive (LCST-type phase separation) | Supports cell adhesion on modified surfaces | Smart drug delivery carriers, Cell culture scaffolds |

| poly(MDO-co-2-hydroxyethylacrylate) | Thermoresponsive & Biodegradable | Increased cell adhesion on shrinking hydrogels at 37°C | Functional cell scaffolding |

Integration into Bone Cements for Enhanced Biodegradability and Osteogenesis

Biodegradable bone cements are critical for orthopedic applications where they provide temporary mechanical support to a bone defect before being gradually replaced by new bone tissue. mdpi.comnih.gov Traditional non-degradable cements like polymethylmethacrylate can lead to complications, necessitating the development of resorbable alternatives. mdpi.com The primary challenge is matching the degradation rate of the cement with the rate of new bone formation. nih.gov

The incorporation of 2-methylene-1,3-dioxepane (MDO) into polymer chains offers a strategic approach to enhance the biodegradability of materials used in bone cements. Through radical ring-opening polymerization, MDO introduces ester bonds into the polymer backbone. rsc.org These ester linkages are susceptible to hydrolysis, providing a pathway for the polymer to break down into smaller, biocompatible fragments within the physiological environment. rsc.orgnih.gov This controlled degradation mechanism is highly desirable for bone cements, as it allows the material to erode over time, creating space for osteogenic cells to infiltrate and regenerate tissue. mdpi.com By copolymerizing MDO with other monomers, the resulting material can achieve a balance of mechanical strength required for initial fixation and a degradation profile that supports the natural healing process and promotes osteogenesis.

Role as a Building Block in Complex Organic Synthesis

Beyond polymerization, the unique structure of 2-methylene-1,3-dioxepane, a cyclic ketene (B1206846) acetal (B89532), makes it a versatile building block in complex organic synthesis for creating novel molecular architectures.

The Diels-Alder reaction is a powerful tool in organic chemistry for forming six-membered rings. wikipedia.org A variant, the hetero-Diels-Alder reaction, involves a π-system containing a heteroatom and is used to synthesize heterocyclic compounds. wikipedia.org Cyclic ketene acetals, such as 2-methylene-1,3-dioxepane, are effective dienophiles in these reactions due to their electron-rich double bond.

Research has shown that cyclic ketene acetals readily participate in hetero-Diels-Alder cycloadditions with hetero-1,3-dienes (e.g., α,β-unsaturated ketones). rsc.org These reactions can be significantly accelerated using microwave irradiation under solvent-free conditions, leading to excellent yields of the corresponding cycloadducts in minutes, whereas traditional thermal methods often require high temperatures and long reaction times. rsc.org This efficient method avoids the polymerization of the sensitive ketene acetal, making it a practical route for constructing complex polycyclic ether systems. The reactivity of the exocyclic double bond in MDO allows it to act as a 2π-electron component, combining with a 4π-electron diene system to form new six-membered heterocyclic rings. wikipedia.orgrsc.org

The utility of 2-methylene-1,3-dioxepane and related cyclic ketene acetals extends to the synthesis of a variety of other heterocyclic scaffolds through different cycloaddition pathways. rsc.org Notably, they are effective partners in 1,3-dipolar cycloadditions. In these reactions, the ketene acetal acts as the dipolarophile, reacting with a 1,3-dipole (such as nitrones or nitrile oxides) to form five-membered heterocyclic rings. rsc.org

The reaction involves the combination of the two π-electrons from the MDO double bond with the four π-electrons of the 1,3-dipole system, leading to the regioselective formation of new carbon-carbon and carbon-oxygen bonds. rsc.orglibretexts.org For example, the reaction of a cyclic ketene acetal with a nitrile oxide yields a spiro-isoxazoline derivative, while reaction with a nitrone produces a spiro-isoxazolidine. rsc.org This demonstrates the role of 2-methylene-1,3-dioxepane not just as a monomer for polymers, but as a foundational reactant for transforming its seven-membered ring structure into entirely new five- or six-membered heterocyclic systems, showcasing its value in synthetic diversification.

Degradation and Environmental Fate of 2 Methyl 1,3 Dioxepane Derived Polymers

Chemical Hydrolysis Mechanisms and Kinetics